molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone

Cat. No. B2705756
M. Wt: 384.27
InChI Key: QCIVVBFXHLJKNK-UHFFFAOYSA-N
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Patent
US08653124B2

Procedure details

Using the same general procedure as used for the synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-ethanone 8, 5.00 g of 2-trichloroacetyl-1-methylpyrrole 12 gave 8.14 g (96%) of the title compound 14 as white needles. 1H NMR (300 MHz, DMSO-d6) δ 7.60 (s, 1H), 3.96 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 170.86, 123.81, 122.68, 120.58, 99.58, 94.89, 37.60; HRMS (FAB) calcd for C7H4Br2Cl3NO (M+) 380.7725, found 380.7744.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-trichloroacetyl-1-methylpyrrole
Quantity
5 g
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]([C:5]1[NH:6][C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4].Cl.N[C:16]1NC=C(CCCC(NCCCCCCCCCCCC)=O)N=1>>[Cl:13][C:2]([Cl:1])([Cl:12])[C:3]([C:5]1[N:6]([CH3:16])[C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C=1NC(=C(C1)Br)Br)(Cl)Cl
Name
2-trichloroacetyl-1-methylpyrrole
Quantity
5 g
Type
reactant
Smiles
Cl.NC=1NC=C(N1)CCCC(=O)NCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C=1N(C(=C(C1)Br)Br)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.14 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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